molecular formula C9H7ClN2O B8531375 2-Chloro-4-(oxazol-5-yl)aniline

2-Chloro-4-(oxazol-5-yl)aniline

Cat. No.: B8531375
M. Wt: 194.62 g/mol
InChI Key: HGGMCQWMZHEDEP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-4-(oxazol-5-yl)aniline is a useful research compound. Its molecular formula is C9H7ClN2O and its molecular weight is 194.62 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C9H7ClN2O

Molecular Weight

194.62 g/mol

IUPAC Name

2-chloro-4-(1,3-oxazol-5-yl)aniline

InChI

InChI=1S/C9H7ClN2O/c10-7-3-6(1-2-8(7)11)9-4-12-5-13-9/h1-5H,11H2

InChI Key

HGGMCQWMZHEDEP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C2=CN=CO2)Cl)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

Palladium acetate (5.4 mg, 0.024 mmol) was added to a solution of 4-bromo-2-chloroaniline (0.1 g, 0.484 mmol), oxazole (0.064 mL, 0.969 mmol), di(1-adamantyl)-n-butylphosphine (0.017 g, 0.048 mmol), pivalic acid (0.020 g, 0.194 mmol) and potassium carbonate (0.201 g, 1.453 mmol) in DMA (2.4 mL). The reaction mixture was heated at 110° C. overnight before being diluted with EtOAc and quenched with water. The layers were separated and the aqueous layer was extracted with EtOAc. The combined organic layers were dried (Na2SO4), filtered and concentrated under reduced pressure. The crude mixture was purified via Biotage silica gel column chromatography eluting with (Cyclohexane/EtOAc 80/20 to 60/40) to give the title product as a white solid (35 mg, 37%). 1H NMR (500 MHz, CDCl3): δ 4.25 (br s, 2H), 6.82 (d, J=8.3 Hz, 1H), 7.20 (s, 1H), 7.38 (dd, J=8.3, 2.0 Hz, 1H), 7.58 (d, J=2.0 Hz, 1H), 7.87 (s, 1H).
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0.1 g
Type
reactant
Reaction Step Two
Quantity
0.064 mL
Type
reactant
Reaction Step Two
Quantity
0.017 g
Type
reactant
Reaction Step Two
Quantity
0.02 g
Type
reactant
Reaction Step Two
Quantity
0.201 g
Type
reactant
Reaction Step Two
Name
Quantity
2.4 mL
Type
solvent
Reaction Step Two
Quantity
5.4 mg
Type
catalyst
Reaction Step Two
Yield
37%

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